molecular formula C24H23ClFNO4S B8544236 3-[2-[(4-Chlorophenyl)sulphonylamino]ethyl]-5-[(4-fluorophenyl)methyl]benzenepropanoic acid

3-[2-[(4-Chlorophenyl)sulphonylamino]ethyl]-5-[(4-fluorophenyl)methyl]benzenepropanoic acid

Cat. No. B8544236
M. Wt: 476.0 g/mol
InChI Key: BSVIXLYGOXFRAH-UHFFFAOYSA-N
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Patent
US05618941

Procedure details

A mixture of ethyl 3-[2-[(4-chlorophenyl)sulphonylamino]ethyl]-5-[(4-fluorophenyl)methyl]benzenepropanoate (500 mg), 2N sodium hydroxide solution (1.5 ml) and methanol (5 ml) was heated under reflux for 1 hour and then evaporated. The residue was dissolved in a small volume of water, and the solution was made acidic with 2N hydrochloric acid. The resulting mixture was extracted several times with ether and the combined extracts were dried (MgSO4) and evaporated to give the title compound,(390 mg), m.p. 85°-87° C. Found: C,60.78A H,5.06; N,2.87. C24H33ClFNO4S requires C,60.56; H,4.87; N,2.94%.
Name
ethyl 3-[2-[(4-chlorophenyl)sulphonylamino]ethyl]-5-[(4-fluorophenyl)methyl]benzenepropanoate
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH:11][CH2:12][CH2:13][C:14]2[CH:15]=[C:16]([CH2:28][CH2:29][C:30]([O:32]CC)=[O:31])[CH:17]=[C:18]([CH2:20][C:21]3[CH:26]=[CH:25][C:24]([F:27])=[CH:23][CH:22]=3)[CH:19]=2)(=[O:10])=[O:9])=[CH:4][CH:3]=1.[OH-].[Na+]>CO>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH:11][CH2:12][CH2:13][C:14]2[CH:15]=[C:16]([CH2:28][CH2:29][C:30]([OH:32])=[O:31])[CH:17]=[C:18]([CH2:20][C:21]3[CH:26]=[CH:25][C:24]([F:27])=[CH:23][CH:22]=3)[CH:19]=2)(=[O:9])=[O:10])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
ethyl 3-[2-[(4-chlorophenyl)sulphonylamino]ethyl]-5-[(4-fluorophenyl)methyl]benzenepropanoate
Quantity
500 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)NCCC=1C=C(C=C(C1)CC1=CC=C(C=C1)F)CCC(=O)OCC
Name
Quantity
1.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in a small volume of water
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted several times with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)NCCC=1C=C(C=C(C1)CC1=CC=C(C=C1)F)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 390 mg
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.